Relative Oral Bioavailability of Calcium Lysinate vs. Calcium Carbonate: 223.15% by AUC in Osteopenia Patients
In a randomized, open-label, three-arm clinical study, the relative oral bioavailability of calcium lysinate (CALNIFIT, 250 mg elemental calcium per tablet) was compared with calcium carbonate (SHELCAL, 500 mg elemental calcium per tablet) and calcium citrate malate (CCM) in 24 osteopenia patients (n=8 per group). Bioavailability was calculated from serum calcium AUC(0–270 min) using the formula F = AUC_T × Dose_R / AUC_R × Dose_T. Calcium lysinate achieved a relative oral bioavailability of 223.15% versus the calcium carbonate reference (set at 100%) [1]. This indicates that at equivalent elemental calcium doses, calcium lysinate delivers more than twice the systemic calcium exposure compared to calcium carbonate. The study also calculated that this corresponds to 89.2% absolute calcium absorption from calcium lysinate [1].
| Evidence Dimension | Relative oral bioavailability (AUC-based pharmacokinetic method) |
|---|---|
| Target Compound Data | 223.15% (relative to calcium carbonate reference) |
| Comparator Or Baseline | Calcium carbonate (SHELCAL) at 100% (reference); Calcium citrate malate intermediate |
| Quantified Difference | 2.23-fold higher systemic calcium exposure vs. calcium carbonate at equivalent dose-corrected basis |
| Conditions | Single-dose pharmacokinetic study; 24 osteopenia patients (age 40–70 years); overnight fasting (10 h); serum calcium measured at 0, 30, 60, 90, 135, 180, 225, 270 min post-dose; AUC calculated by Winnonlin 6.4 |
Why This Matters
This is the only published direct head-to-head pharmacokinetic comparison of calcium lysinate against the most widely procured calcium salt (carbonate), providing procurement decision-makers with the highest-strength evidence that calcium lysinate achieves substantially greater systemic calcium delivery per unit dose.
- [1] Shankar K, Sakthibalan M, Raizada P, et al. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients. Journal of Orthopaedic Case Reports. 2018 Jul-Aug;8(4):15-19. doi:10.13107/jocr.2250-0685.1138. PMID: 30687657; PMCID: PMC6343570. View Source
